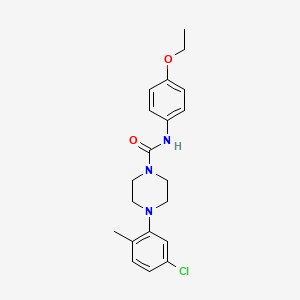

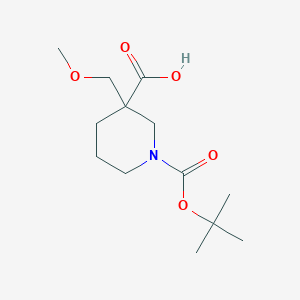

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline, also known as BPIP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BPIP has been found to have a unique mechanism of action, making it a promising candidate for further research in the field of biochemistry and pharmacology.

Scientific Research Applications

Anticancer Activity

Benzesulfonamide derivatives have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds often interfere with cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth. Mechanisms of action involve disruption of cell cycle progression and interference with signaling pathways .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, from autoimmune disorders to neurodegenerative conditions. Benzesulfonamide derivatives have shown promise as anti-inflammatory agents. They modulate inflammatory mediators, such as cytokines and prostaglandins, and may be useful in managing chronic inflammatory diseases .

Antibacterial and Antifungal Effects

Some studies have explored the antibacterial and antifungal activities of benzesulfonamide compounds. These derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. Their mode of action involves disrupting bacterial cell membranes or interfering with essential metabolic pathways. Additionally, they may combat fungal infections by targeting specific enzymes .

Carbonic Anhydrase Inhibition

Benzesulfonamides are known carbonic anhydrase inhibitors. Carbonic anhydrases play a role in maintaining acid-base balance and are involved in processes like bicarbonate transport. Inhibition of these enzymes can have therapeutic implications, such as in glaucoma treatment or as diuretics .

Potential as Fluorescent Probes

Researchers have explored the use of benzesulfonamide derivatives as fluorescent probes. These compounds can selectively bind to specific proteins or cellular structures, emitting fluorescence upon binding. Such probes are valuable tools for studying cellular processes, protein localization, and drug delivery systems .

Metal Ion Chelation

Benzesulfonamides can act as ligands for metal ions. They form stable complexes with transition metals, lanthanides, and other metal ions. These complexes find applications in catalysis, imaging, and metal-based therapies. For instance, they may enhance the efficacy of metal-based anticancer drugs .

properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-24-11-13-25(14-12-24)22-19-15-17(28-2)9-10-20(19)23-16-21(22)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIFBKPSGDOCSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)